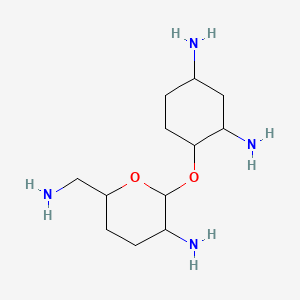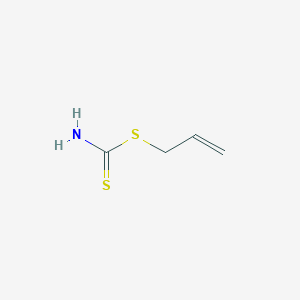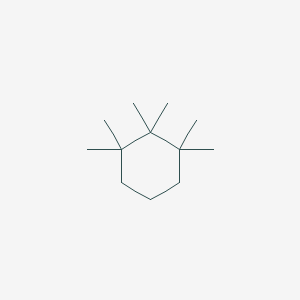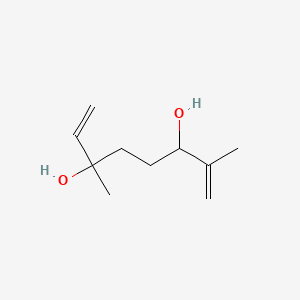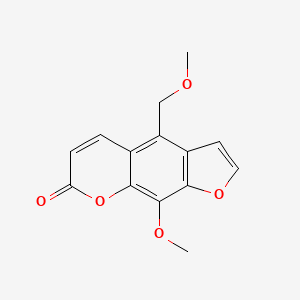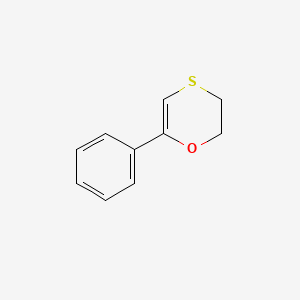
6-Phenyl-2,3-dihydro-1,4-oxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydro-1,4-oxathiine can be achieved through several methods. One common approach involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is efficient and straightforward, providing good yields of the desired product . Another method involves the amine-catalyzed reactions of allenoates with dithioesters, which can result in the formation of 2,3-dihydro-1,4-oxathiine derivatives through formal [4+2] and [2+2] cycloadditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions: 6-Phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and oxygen atoms in the ring, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.
Substitution: Substitution reactions often involve nucleophiles or electrophiles that can replace hydrogen atoms or other substituents on the ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
科学的研究の応用
6-Phenyl-2,3-dihydro-1,4-oxathiine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of agricultural fungicides and other industrial chemicals.
作用機序
The mechanism of action of 6-Phenyl-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts cellular respiration and energy production in fungi, making it an effective fungicide.
類似化合物との比較
6-Phenyl-2,3-dihydro-1,4-oxathiine can be compared to other similar compounds, such as:
Carboxin: A systemic agricultural fungicide that also inhibits succinate dehydrogenase.
Oxycarboxin: Another fungicide with a similar mechanism of action but with additional oxygen atoms in its structure.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in both research and industry.
特性
CAS番号 |
41803-45-6 |
|---|---|
分子式 |
C10H10OS |
分子量 |
178.25 g/mol |
IUPAC名 |
6-phenyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,8H,6-7H2 |
InChIキー |
RPDPJZMFZRPBAF-UHFFFAOYSA-N |
正規SMILES |
C1CSC=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


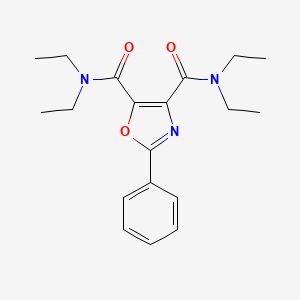
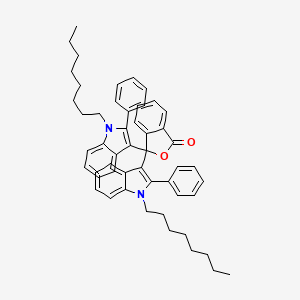
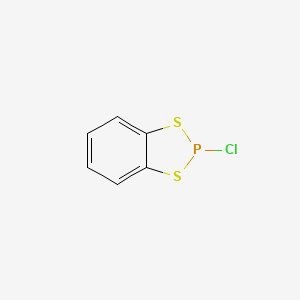
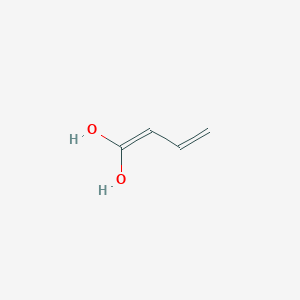

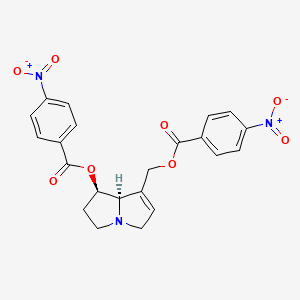
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
